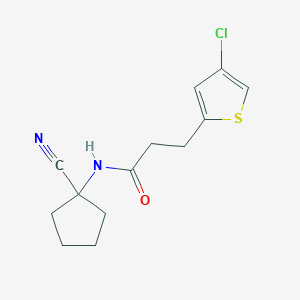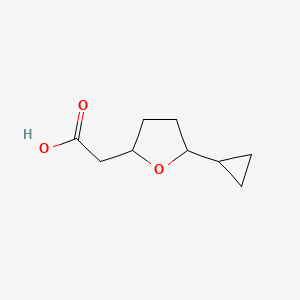
2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C9H14O3 . It is available for research use and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of “2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is 170.21 . The InChI code for this compound is 1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) .Physical And Chemical Properties Analysis
“2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Elucidation
- A study by Gimazetdinov and Miftakhov (2010) discussed the synthesis of diastereoisomeric epoxy derivatives from cyclopent-2-en-1-yl]methyl acetate, highlighting methods for generating stereoisomeric compounds with potential applications in material science and medicinal chemistry (Gimazetdinov & Miftakhov, 2010).
- Research on the cyclization reaction of cyclopropylideneacetic acids and esters facilitated the synthesis of furanones and pyran-2-ones, showing the versatility of these compounds in synthesizing heterocyclic structures, which are valuable in various chemical synthesis applications (Huang & Zhou, 2002).
Catalysis and Reaction Mechanisms
- A study demonstrated the use of glycerol in acid-catalyzed condensation reactions to produce cyclic acetals, showcasing the potential of renewable materials in synthesizing valuable chemical intermediates (Deutsch, Martin, & Lieske, 2007).
- The synthesis of diastereomerically pure, substituted piperazine-2,5-diones from N-protected α-amino acids via microwave-assisted cyclization presented an efficient approach to generating bioactive molecules with controlled stereochemistry (Nikulnikov, Shumsky, & Krasavin, 2010).
Material Science and Novel Molecules
- Research into the preparation of poly(acetal-ethers) incorporating carbohydrate moieties underlined the synthesis of polymers with diverse molecular weights and optical properties, demonstrating applications in material science and polymer chemistry (Maślińska-Solich & Kukowka, 2004).
Synthetic Pathways and Stereochemistry
- Investigations into the serendipitous synthesis of 7-(perfluoroalkyl)-2,3-dihydro-5H-1,4-dioxepin-5-one from acetic acids highlighted unexpected synthetic pathways, providing insights into the flexibility and unpredictability of organic synthesis (Villaume, Gérardin-Charbonnier, Thiebaut, & Selve, 2001).
Safety and Hazards
The safety information for “2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-(5-cyclopropyloxolan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKINABTWHHGBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(O2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropyloxolan-2-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid](/img/structure/B2633591.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2633594.png)
![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea](/img/structure/B2633596.png)
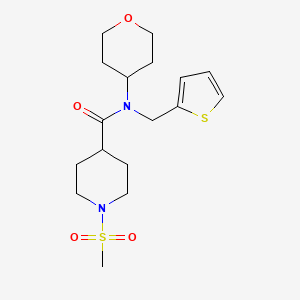
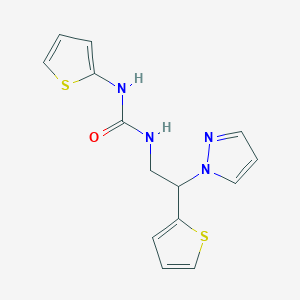

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide](/img/structure/B2633603.png)
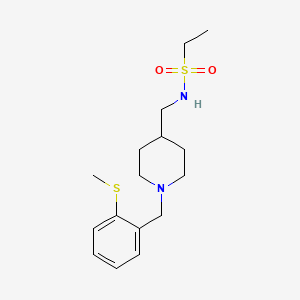

![N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2633608.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)
